4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one
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Overview
Description
4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one is an organic compound that features a piperazine ring substituted with a bromophenyl sulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, while the bromophenyl group can participate in hydrophobic interactions.
Properties
Molecular Formula |
C11H13BrN2O3S |
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Molecular Weight |
333.20 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfonyl-3-methylpiperazin-2-one |
InChI |
InChI=1S/C11H13BrN2O3S/c1-8-11(15)13-6-7-14(8)18(16,17)10-4-2-9(12)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,15) |
InChI Key |
SDCUOEMIHXMLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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